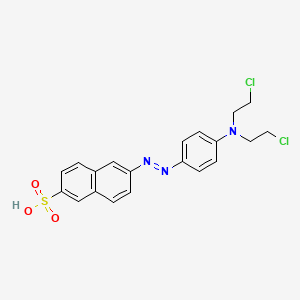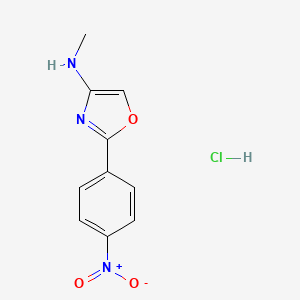
(2,3,5,6,2',3',4',5',6'-Nonafluorobiphenyl-4-yl)-hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3,5,6,2’,3’,4’,5’,6’-Nonafluorobiphenyl-4-yl)-hydrazine is a synthetic organic compound characterized by the presence of multiple fluorine atoms and a hydrazine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,5,6,2’,3’,4’,5’,6’-Nonafluorobiphenyl-4-yl)-hydrazine typically involves the reaction of a fluorinated biphenyl derivative with hydrazine. The reaction conditions may include:
Solvent: Common solvents such as ethanol or methanol.
Temperature: Reactions are often carried out at elevated temperatures to facilitate the formation of the hydrazine derivative.
Catalysts: Catalysts may be used to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2,3,5,6,2’,3’,4’,5’,6’-Nonafluorobiphenyl-4-yl)-hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: Reduction reactions can convert the hydrazine group to amines.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Azo Compounds: Formed through oxidation.
Amines: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.
Materials Science: Incorporated into polymers and other materials to enhance properties such as thermal stability and chemical resistance.
Biology and Medicine
Pharmaceuticals: Potential use in drug development due to its unique chemical structure.
Biological Probes: Used in research to study biological processes and interactions.
Industry
Chemical Manufacturing: Used in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of (2,3,5,6,2’,3’,4’,5’,6’-Nonafluorobiphenyl-4-yl)-hydrazine involves its interaction with molecular targets through its hydrazine and fluorinated biphenyl groups. These interactions can affect various biochemical pathways and processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,3,5,6,2’,3’,4’,5’,6’-Nonafluorobiphenyl-4-yl)-amine
- (2,3,5,6,2’,3’,4’,5’,6’-Nonafluorobiphenyl-4-yl)-azo compound
Uniqueness
(2,3,5,6,2’,3’,4’,5’,6’-Nonafluorobiphenyl-4-yl)-hydrazine is unique due to the combination of its highly fluorinated biphenyl structure and the presence of a hydrazine group. This combination imparts distinct chemical properties, such as high thermal stability and reactivity, making it valuable for various applications.
Propriétés
IUPAC Name |
[2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenyl)phenyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3F9N2/c13-3-1(4(14)8(18)9(19)7(3)17)2-5(15)10(20)12(23-22)11(21)6(2)16/h23H,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEKRXUZEBFQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)NN)F)F)C2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3F9N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-ethoxy-5-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-3-iodobenzamide;hydrochloride](/img/structure/B14070172.png)




![(4aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride](/img/structure/B14070205.png)



